

validating Thozalinone analytical methods against reference standards

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Compound Focus: Thozalinone

CAS No.: 655-05-0

Cat. No.: S545270

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Available Information on Thozalinone

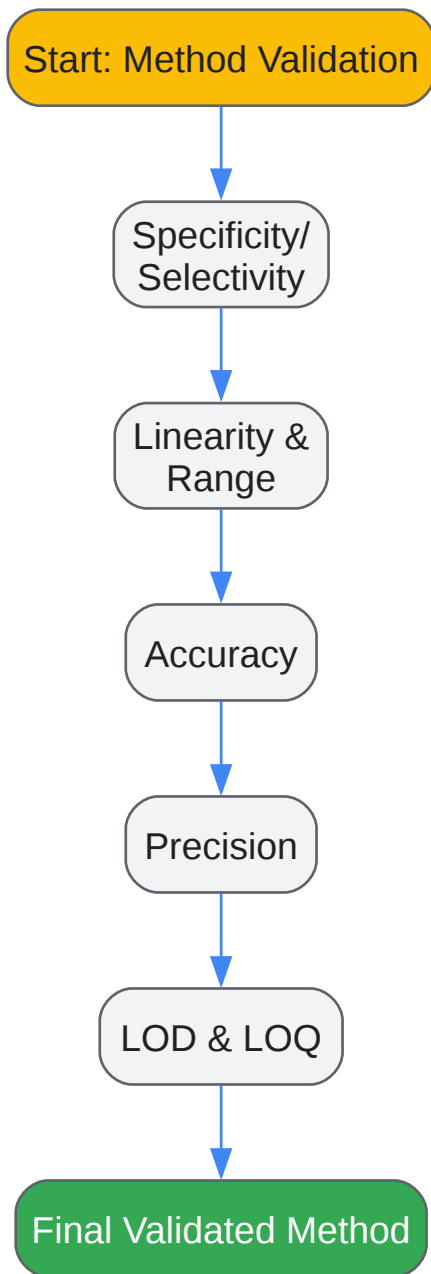
The table below summarizes the basic chemical and purported biological information found in the search results:

Property	Description
IUPAC Name	2-(Dimethylamino)-5-phenyl-2-oxazolin-4-one [1]
CAS Registry Number	655-05-0 [1] [2]
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₂ [1] [2]
Molecular Weight	204.23 g/mol [2]
Reported Biological Activity	Orally active; described as an antidepressant agent that induces the release of Norepinephrine and dopamine [2]. A 1971 patent also describes its use as an antiparkinson agent [3].

Property	Description
Status for Research	Sold as a controlled substance for research purposes only [2].

Framework for an Analytical Method Validation Guide

Since the requested comparative data is not publicly available, you can structure your own validation study using the following framework. The core of the validation will involve testing multiple **Key Analytical Validation Parameters**.



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Detailed Experimental Protocols for Key Parameters

Here are standard detailed methodologies for assessing the critical parameters outlined in the workflow.

1. Parameter: Specificity/Selectivity

- **Objective:** To ensure the method can accurately measure **Thozalinone** in the presence of other components like impurities, degradants, or sample matrix.
- **Protocol:**
 - **Procedure:** Inject the following solutions in triplicate into your HPLC or LC-MS system:
 - **Blank Solution:** The sample matrix without **Thozalinone** (e.g., solvent, placebo formulation).
 - **Standard Solution:** Pure **Thozalinone** reference standard at the target concentration.
 - **Forced Degradation Samples:** **Thozalinone** samples that have been stressed under acid, base, oxidative, thermal, and photolytic conditions.
 - **Data Analysis:** Assess chromatograms for peak purity (e.g., using a diode array detector) and the resolution between the **Thozalinone** peak and any nearby peaks. The method is specific if there is no interference from the blank at the retention time of **Thozalinone** and the peak purity criteria are met.

2. Parameter: Linearity and Range

- **Objective:** To demonstrate that the analytical method produces a response that is directly proportional to the concentration of **Thozalinone** over a specified range.
- **Protocol:**
 - **Procedure:** Prepare a series of at least **five standard solutions** of **Thozalinone** at different concentrations spanning the expected range (e.g., 50% to 150% of the target assay concentration).
 - **Data Analysis:** Plot the peak area (or height) against the concentration. Perform a linear regression analysis. Report the **correlation coefficient (r)**, **y-intercept**, **slope**, and **residual sum of squares**. A typical acceptance criterion is a correlation coefficient $r \geq 0.999$.

3. Parameter: Accuracy (Recovery)

- **Objective:** To determine the closeness of the measured value to the true value of **Thozalinone**.
- **Protocol:**
 - **Procedure:** Perform a **spike recovery experiment**. Add known quantities of **Thozalinone** reference standard to a blank matrix at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate.
 - **Data Analysis:** Calculate the percentage recovery for each level using the formula: $(\text{Measured Concentration} / \text{Spiked Concentration}) * 100\%$. Report the mean recovery and relative standard deviation (RSD). The mean recovery should typically be between **98.0% and 102.0%**.

4. Parameter: Precision

- **Objective:** To determine the closeness of agreement between a series of measurements from multiple sampling of the same homogeneous sample.
- **Protocol:** Precision has multiple tiers:
 - **Repeatability (Intra-day Precision):** Analyze six independent sample preparations from the same homogeneous batch at 100% of the test concentration in a single day by the same analyst.
 - **Intermediate Precision (Inter-day Precision/Ruggedness):** Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
 - **Data Analysis:** For both, calculate the %RSD of the measured concentrations. An RSD of $\leq 2.0\%$ is often acceptable for assay of a drug substance.

5. Parameter: Limit of Detection (LOD) and Limit of Quantification (LOQ)

- **Objective:** To determine the lowest amount of **Thozalinone** that can be detected (LOD) and quantified (LOQ) with acceptable accuracy and precision.
- **Protocol:**
 - **Procedure:** Based on the linearity data, the LOD and LOQ can be calculated using the standard deviation of the response (σ) and the slope (S) of the calibration curve. The formulas are:
 - $LOD = 3.3 * \sigma / S$
 - $LOQ = 10 * \sigma / S$
 - **Confirmation:** Prepare and analyze standard solutions at the calculated LOD and LOQ concentrations to verify the signal-to-noise ratios (typically ~3:1 for LOD and ~10:1 for LOQ).

How to Proceed with Your Guide

To complete your comparison guide, you will need to generate experimental data. Here is a suggested path forward:

- **Source Reference Standards:** Obtain a certified **Thozalinone** reference standard from a supplier like MedChemExpress (cited in the search results) to ensure the accuracy of your data [2].
- **Generate Experimental Data:** Conduct the experiments described above, comparing your analytical method's performance for **Thozalinone** against other relevant alternatives (e.g., different column chemistries, mobile phases, or detection techniques).
- **Populate a Summary Table:** Once you have the data, you can structure it clearly. Here is an empty template you can fill in:

Validation Parameter	Result for Method A	Result for Method B (Alternative)	Acceptance Criteria
Linearity (Correlation Coefficient, r)			$r \geq 0.999$
Accuracy (Mean Recovery %)			98.0% - 102.0%
Precision (Repeatability, %RSD)			$\leq 2.0\%$
Specificity	No interference observed?	No interference observed?	No interference from blank
LOD	... ng/mL	... ng/mL	-
LOQ	... ng/mL	... ng/mL	-

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References

1. Thozalinone - the NIST WebBook [webbook.nist.gov]
2. Thozalinone | Antidepressant [medchemexpress.com]
3. US3665075A - Thozalinone as an antiparkinson agent [patents.google.com]

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